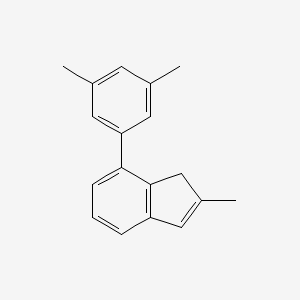
7-(3,5-dimethylphenyl)-2-methyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,5-dimethylphenyl)-2-methyl-1H-indene is an organic compound characterized by its indene core structure substituted with a 3,5-dimethylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethylphenyl)-2-methyl-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzaldehyde and 2-methylindene.
Grignard Reaction: The 3,5-dimethylbenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Cyclization: The resulting alcohol is then subjected to cyclization under acidic conditions to form the indene core structure.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dimethylphenyl)-2-methyl-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring or the indene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-(3,5-dimethylphenyl)-2-methyl-1H-indene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 7-(3,5-dimethylphenyl)-2-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
7-(3,5-dimethylphenyl)-1H-indene: Similar structure but lacks the methyl group at the 2-position.
2-methyl-1H-indene: Lacks the 3,5-dimethylphenyl group.
3,5-dimethylphenyl-1H-indene: Lacks the methyl group at the 2-position.
Uniqueness
7-(3,5-dimethylphenyl)-2-methyl-1H-indene is unique due to the presence of both the 3,5-dimethylphenyl group and the methyl group at the 2-position, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H18 |
|---|---|
Molecular Weight |
234.3 g/mol |
IUPAC Name |
7-(3,5-dimethylphenyl)-2-methyl-1H-indene |
InChI |
InChI=1S/C18H18/c1-12-7-13(2)10-16(9-12)17-6-4-5-15-8-14(3)11-18(15)17/h4-10H,11H2,1-3H3 |
InChI Key |
SCABESNRKBHSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















